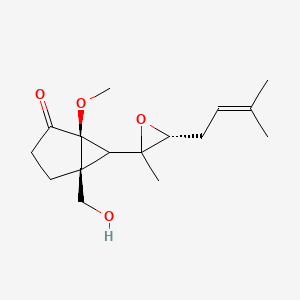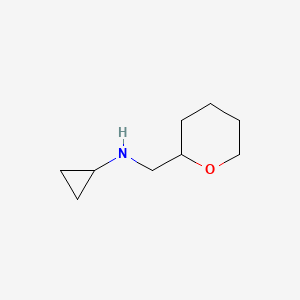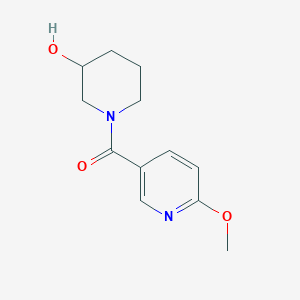
Fumarranol
Overview
Description
Fumarranol is a drug that inhibits the type 2 methionine aminopeptidase enzyme (METAP2). It was derived through structural modification of the natural product fumagillin . Initially developed as an anti-angiogenesis drug for cancer treatment, it later revealed high affinity binding to the METAP2 enzyme in malaria parasites, making it a potential candidate for malaria treatment .
Scientific Research Applications
Angiogenesis Inhibition
Fumarranol, a novel fumagillin analogue, has been identified for its potential in inhibiting angiogenesis. It works by selectively inhibiting methionine aminopeptidase (MetAP2) and endothelial cell proliferation. Unlike other compounds in its class, fumarranol does not covalently bind to MetAP2, which positions it as a lead compound for new classes of angiogenesis inhibitors, particularly useful in cancer research and treatment (Lu, Chong, Hu, & Liu, 2006).
Antimalarial Activity
Research has also revealed that fumarranol exhibits significant antimalarial activity. It interacts with Plasmodium falciparum methionine aminopeptidase 2 (PfMetAP2) and inhibits the growth of malaria parasites, both in vitro and in vivo. This makes fumarranol a promising candidate for developing new antimalarial agents (Chen, Xie, Bhat, Kumar, Shapiro, & Liu, 2009).
Biochemical Properties
Further studies on Fumaria species, from which fumarranol can be derived, have isolated various new compounds with potential therapeutic applications. These studies contribute to the understanding of the chemical diversity and potential pharmacological applications of Fumaria species (Jameel, Ali, & Ali, 2014), (Jameel, Ali, & Ali, 2017).
Psoriasis and Multiple Sclerosis Treatment
Fumaric acid and its esters, closely related to fumarranol, have been investigated for their therapeutic use in psoriasis and multiple sclerosis. These compounds exhibit immunomodulatory and neuroprotective effects, making them valuable in clinical studies for treating these conditions (Gold, Linker, & Stangel, 2012), (Moharregh-Khiabani, Linker, Gold, & Stangel, 2009).
properties
IUPAC Name |
(1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-10(2)5-6-12-14(3,20-12)13-15(9-17)8-7-11(18)16(13,15)19-4/h5,12-13,17H,6-9H2,1-4H3/t12-,13?,14?,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZHCRPLGNWCR-WCMAUXFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C3(C2(C(=O)CC3)OC)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1C(O1)(C)C2[C@]3([C@@]2(C(=O)CC3)OC)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337018 | |
| Record name | Fumarranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fumarranol | |
CAS RN |
912569-37-0 | |
| Record name | Fumarranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride](/img/structure/B1462700.png)


![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B1462714.png)
![[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462715.png)
![N1-{thieno[3,2-c]pyridin-4-yl}propane-1,3-diamine](/img/structure/B1462716.png)




